molecular formula C6H2ClF2I B1424914 1-Chloro-2,5-difluoro-4-iodobenzene CAS No. 1097871-23-2

1-Chloro-2,5-difluoro-4-iodobenzene

Cat. No. B1424914
CAS RN: 1097871-23-2
M. Wt: 274.43 g/mol
InChI Key: JPIRZHIXWRVIAX-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluoro-4-iodobenzene is a chemical compound with the molecular formula C6H2ClF2I . It has a molecular weight of 274.44 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 1-Chloro-2,5-difluoro-4-iodobenzene is 1S/C6H2ClF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-Chloro-2,5-difluoro-4-iodobenzene is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis

1-Chloro-2,5-difluoro-4-iodobenzene: is a versatile reagent in organic synthesis, particularly in the construction of complex molecules. Its reactivity profile allows it to participate in various coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds. This compound can also undergo halogen exchange reactions to introduce different functional groups, aiding in the synthesis of pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 1-Chloro-2,5-difluoro-4-iodobenzene serves as a key intermediate. It is used to synthesize various biologically active molecules, including potential drug candidates. Its ability to be transformed into more complex structures makes it valuable for the development of new medicinal compounds .

Materials Science

The compound finds applications in materials science due to its potential to modify the properties of materials. For instance, it can be used to introduce fluorine-containing groups into polymers, enhancing their thermal stability and chemical resistance. This is particularly useful in creating high-performance materials for aerospace and automotive industries .

Analytical Chemistry

In analytical chemistry, 1-Chloro-2,5-difluoro-4-iodobenzene can be used as a standard or reference compound in various spectroscopic and chromatographic techniques. Its distinct chemical structure allows for easy identification and quantification when analyzing complex mixtures .

Polymer Chemistry

This compound is instrumental in polymer chemistry for the synthesis of fluorinated polymers. The introduction of fluorine atoms can result in polymers with lower surface energies, making them suitable for non-stick coatings and other specialized applications .

Environmental Research

1-Chloro-2,5-difluoro-4-iodobenzene: may also play a role in environmental research. It can be used to study the environmental fate of halogenated compounds, their breakdown products, and their potential impact on ecosystems. Understanding the behavior of such compounds can inform the development of safer chemicals and remediation strategies .

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-chloro-2,5-difluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIRZHIXWRVIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679553
Record name 1-Chloro-2,5-difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,5-difluoro-4-iodobenzene

CAS RN

1097871-23-2
Record name 1-Chloro-2,5-difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoromethanesulfonic acid (9.9 mL, 110 mmol) was added to 2-chloro-1,4-difluorobenzene (2.2 g, 15 mmol) at room temperature and then cooled to 0° C. N-Iodosuccinimide (3.16 g, 14.1 mmol) was then added in multiple portions. After 10 minutes, the reaction mixture was allowed to warm to room temperature and stirred for 2 hours. The reaction mixture was poured over ice-water and extracted with hexane. The organic layer was washed with saturated Na2SO4, dried and concentrated. The crude product was purified by silica gel chromatography (100% hexanes) to give 1-chloro-2,5-difluoro-4-iodobenzene (3.0 g, 74%). 1H NMR (400 MHz, CDCl3) δ 7.52 (dd, J=5.4, 7.8, 1H), 7.17-7.08 (m, 1H).
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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